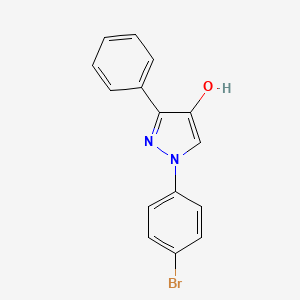
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol
描述
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol, also referred to as 4-bromophenyl-3-phenylpyrazol-4-ol, is a heterocyclic organic compound that has numerous applications in both organic and medicinal chemistry. It is a colorless solid that is soluble in organic solvents and has a boiling point of 284°C. This compound is of particular interest due to its unique structure and potential applications in the fields of medicinal chemistry and organic synthesis.
科学研究应用
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol has numerous applications in scientific research, particularly in the areas of medicinal chemistry and organic synthesis. It has been used as a starting material for the synthesis of a variety of compounds, including antifungal agents, antibacterial agents, and anti-inflammatory agents. It has also been used as a substrate in the synthesis of a variety of other compounds, including amines, amides, and thiols. Additionally, it has been used in the synthesis of other heterocyclic compounds, such as thiophene and furan derivatives.
作用机制
The mechanism of action of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol is not well understood. However, it is believed that this compound acts as a proton donor, donating a proton to an acceptor molecule, such as a substrate or enzyme. This proton donation can result in the formation of a new bond or the activation of an existing bond. Additionally, it is believed that this compound may act as a catalyst, accelerating the rate of reaction.
生化和生理效应
The biochemical and physiological effects of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol are not well understood. However, it is believed that this compound may have some anti-inflammatory and anti-bacterial properties. Additionally, it is believed that this compound may have some antioxidant activity, which could potentially be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The use of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol in lab experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable under normal conditions. Additionally, this compound is soluble in organic solvents, making it easy to work with in the laboratory. However, there are some limitations to consider when using this compound in lab experiments. This compound is toxic and should be handled with caution. Additionally, this compound may react with other compounds, leading to unwanted side reactions.
未来方向
The potential future directions for the use of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol are numerous. This compound could be used in the synthesis of other compounds, such as amines, amides, and thiols. Additionally, this compound could be used as a starting material for the synthesis of a variety of compounds, including antifungal agents, antibacterial agents, and anti-inflammatory agents. Additionally, this compound could be used in the synthesis of other heterocyclic compounds, such as thiophene and furan derivatives. Furthermore, this compound could be used in the development of new drugs, as its proton donating properties may be beneficial in the treatment of certain diseases.
属性
IUPAC Name |
1-(4-bromophenyl)-3-phenylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-6-8-13(9-7-12)18-10-14(19)15(17-18)11-4-2-1-3-5-11/h1-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXUFBZICZZYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



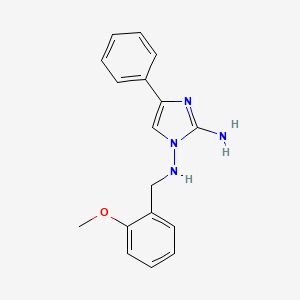
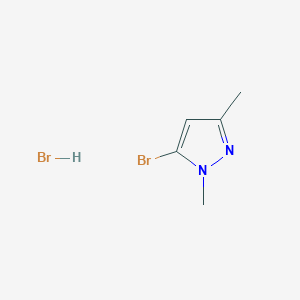
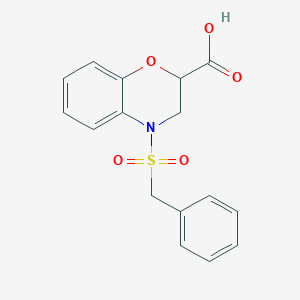
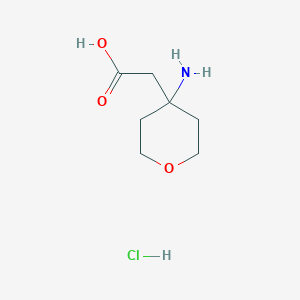
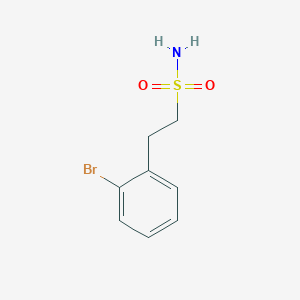
![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)

![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)
![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)

![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)
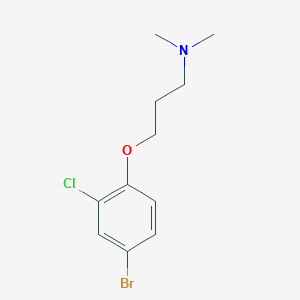
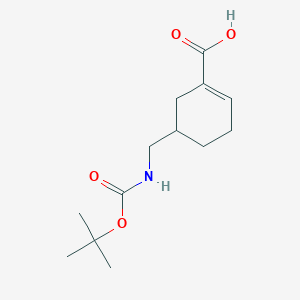
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)